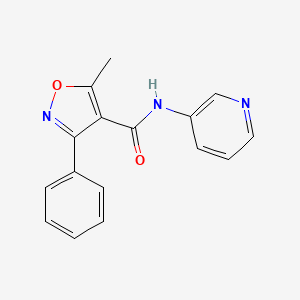

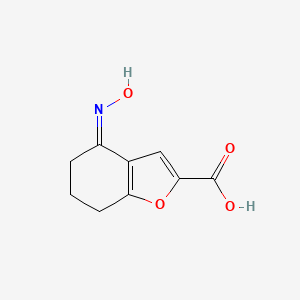

![molecular formula C19H17ClN8O B5559619 2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and analysis of complex organic compounds like "2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide" are critical in the development of new pharmaceutical agents, materials, and understanding biochemical processes. These compounds often exhibit unique biological activities and physicochemical properties due to their intricate structures.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. A common approach might involve the initial formation of a tetrazole ring, followed by the introduction of the indolyl moiety and subsequent modifications to introduce the acetohydrazide group. For example, D. Dung et al. (2022) described the synthesis of related compounds through Niementowski condensation and evaluated their biological activity, indicating a complex synthetic pathway to achieve the desired structural features (Dung et al., 2022).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

The research has demonstrated the synthesis of various heterocyclic compounds, including thiosemicarbazides, triazoles, and Schiff bases, indicating a wide interest in developing compounds with potential antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008). This highlights the chemical versatility and potential for creating molecules with specific biological activities.

Antimicrobial Agents

Formazans derived from Mannich bases of certain thiadiazole compounds have shown moderate antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Sah et al., 2014).

Anticancer Evaluation

Compounds synthesized from naphthalene derivatives have been evaluated for their anticancer properties, with some showing significant activity against breast cancer cell lines (Salahuddin et al., 2014). This suggests the potential of structurally related compounds in cancer therapy.

Chemical Characterization and Reactions

Oxidation Reactions

Studies on the oxidation of indoles have led to the formation of various derivatives, demonstrating the chemical reactivity and potential for synthesizing novel compounds with interesting biological activities (Hino et al., 1983).

Lipase and α-Glucosidase Inhibition

The synthesis of triazole derivatives and their evaluation as inhibitors of lipase and α-glucosidase highlight the therapeutic potential of these compounds in treating diseases like obesity and diabetes (Bekircan et al., 2015).

Mechanism of Action

properties

IUPAC Name |

2-(5-aminotetrazol-1-yl)-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN8O/c20-15-7-5-13(6-8-15)10-27-11-14(16-3-1-2-4-17(16)27)9-22-23-18(29)12-28-19(21)24-25-26-28/h1-9,11H,10,12H2,(H,23,29)(H2,21,24,26)/b22-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQQOMIYYUOAPW-LSFURLLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C(=NN=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N/NC(=O)CN4C(=NN=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-1H-tetrazol-1-yl)-N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5559636.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)